An In-Depth Technical Guide to (S)-2-Benzylmorpholine: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-2-Benzylmorpholine: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Benzylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to bioactive molecules and its utility as a versatile synthetic intermediate have positioned it as a key building block in the creation of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, stereostructure, synthesis, and applications of (S)-2-benzylmorpholine, offering insights for researchers engaged in the exploration of new chemical entities.
Molecular Structure and Stereochemistry
(S)-2-Benzylmorpholine possesses a morpholine ring substituted at the 2-position with a benzyl group. The "S" designation indicates the stereochemical configuration at the chiral center, C2. This specific spatial arrangement is crucial for its biological activity and its interactions with chiral targets such as enzymes and receptors.
The morpholine ring typically adopts a chair conformation to minimize steric strain. In (S)-2-benzylmorpholine, the benzyl group can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.
Figure 1: 2D and partial 3D representation of the (S)-2-Benzylmorpholine structure.
Physicochemical and Spectroscopic Properties
Precise experimental data for the physical and spectroscopic properties of (S)-2-Benzylmorpholine are not extensively reported in publicly available literature. The information presented here is a consolidation of data from various commercial suppliers and predicted values. Researchers should verify these properties with their own analytical data.
| Property | Value | Source |
| CAS Number | 947687-18-5 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Physical State | Solid | |
| Boiling Point | Predicted: 303.2 ± 27.0 °C | |
| Density | Predicted: 1.117 ± 0.06 g/cm³ | |
| pKa | Predicted: 14.36 ± 0.10 | |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and methanol; limited solubility in water. |
Spectroscopic Data:
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Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in mass spectrometry-based identification.[1] For example, the predicted CCS for the [M+H]⁺ adduct is 138.9 Ų.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of both aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-O stretching of the ether linkage in the morpholine ring (around 1100 cm⁻¹).
Synthesis of (S)-2-Benzylmorpholine
The synthesis of chiral 2-substituted morpholines, including (S)-2-benzylmorpholine, is an active area of research. Several synthetic strategies have been developed to achieve high enantioselectivity.
Asymmetric Hydrogenation of Dehydromorpholines
A prominent method for the enantioselective synthesis of 2-substituted morpholines involves the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor.[2][3][4][5] This approach utilizes a chiral catalyst, typically a rhodium complex with a bulky bisphosphine ligand, to stereoselectively deliver hydrogen to the double bond.
Figure 2: General workflow for the asymmetric hydrogenation of dehydromorpholines.
Experimental Protocol (General):
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Catalyst Preparation: The chiral rhodium catalyst is prepared in situ by mixing the rhodium precursor with the chiral bisphosphine ligand in a suitable solvent under an inert atmosphere.
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Reaction Setup: The dehydromorpholine substrate is dissolved in an appropriate solvent in a high-pressure reactor.
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Hydrogenation: The catalyst solution is added to the reactor, which is then purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion.
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Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched 2-substituted morpholine.
The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands with large bite angles have been shown to be particularly effective in this transformation.[2][3][4][5]
Synthesis from Allylbenzene and Resolution
An earlier reported synthesis of racemic 2-benzylmorpholine starts from allylbenzene.[6] The racemic mixture is then resolved into its individual enantiomers using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.
Figure 3: Flowchart for the synthesis of (S)-2-Benzylmorpholine via resolution.
This classical approach, while effective, can be less efficient than asymmetric synthesis in terms of overall yield of the desired enantiomer.
Applications in Drug Development and Research
(S)-2-Benzylmorpholine and its derivatives are valuable scaffolds in the design of new therapeutic agents, primarily due to the favorable pharmacokinetic properties of the morpholine ring.
Norepinephrine Transporter (NET) Imaging Agents
A significant application of (S)-2-benzylmorpholine derivatives is in the development of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of the norepinephrine transporter (NET).[7][8][9] The NET plays a crucial role in regulating norepinephrine levels in the brain and peripheral nervous system, and its dysfunction is implicated in various neuropsychiatric disorders.
Derivatives of (S)-2-benzylmorpholine, such as (S,S)-2-[α-(2-iodophenoxy)benzyl]morpholine, have been synthesized and evaluated as selective NET imaging agents.[7] These radiolabeled compounds allow for the non-invasive visualization and quantification of NET density in the living brain, providing valuable tools for understanding disease pathology and for the development of new treatments.
Appetite Suppressants
Racemic 2-benzylmorpholine, a structural isomer of the anorectic drug phenmetrazine, has been investigated as an appetite suppressant.[6] Studies have shown that the appetite-suppressing activity resides primarily in the (+)-enantiomer. This highlights the importance of stereochemistry in the pharmacological activity of this class of compounds.
Building Block for Bioactive Molecules
The (S)-2-benzylmorpholine core is a versatile starting material for the synthesis of a wide range of more complex molecules with potential biological activity. Its secondary amine can be readily functionalized, and the benzyl group can be modified or replaced to explore structure-activity relationships.
Safety and Handling
(S)-2-Benzylmorpholine is classified as harmful if swallowed and may cause skin and eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
(S)-2-Benzylmorpholine is a chiral building block with significant potential in drug discovery and development. Its stereodefined structure and the favorable properties of the morpholine moiety make it an attractive scaffold for the design of novel therapeutic and diagnostic agents. While detailed experimental data for the parent compound is somewhat limited in the public domain, ongoing research into the synthesis and application of its derivatives continues to expand our understanding of its chemical and biological properties. As new synthetic methodologies emerge, the accessibility and utility of (S)-2-benzylmorpholine and related compounds are expected to grow, paving the way for the discovery of new and improved medicines.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495–14500. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495–14500. [Link]
-
Li, M. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797–799. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125510, 2-Benzylmorpholine. Retrieved from [Link]
-
Kanegawa, N., Kiyono, Y., Kimura, H., Sugita, T., Kajiyama, S., Kawashima, H., Ueda, M., Kuge, Y., & Saji, H. (2006). Synthesis and evaluation of radioiodinated (S,S)-2-(alpha-(2-iodophenoxy)benzyl)morpholine for imaging brain norepinephrine transporter. European Journal of Nuclear Medicine and Molecular Imaging, 33(6), 727–734. [Link]
-
National Center for Biotechnology Information. (2008). (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
PubChemLite. (n.d.). 2-benzylmorpholine (C11H15NO). Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Solubility of Things. (n.d.). 4-(2-benzhydryloxyethyl)morpholine. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-benzylmorpholine (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of radioiodinated (S,S)-2-(alpha-(2-iodophenoxy)benzyl)morpholine for imaging brain norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S, S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
